2-Methyl-6-(tributylstannyl)pyridine (CAS 259807-95-9) is a highly reliable organometallic nucleophile primarily utilized in palladium-catalyzed Stille cross-coupling reactions. It serves as the premier reagent for installing the 6-methylpyridin-2-yl motif into complex molecular architectures, a structural feature ubiquitous in pharmaceutical development (such as mGlu5 receptor antagonists) and advanced materials (such as functionalized bipyridine ligands) [1]. Unlike highly volatile trimethylstannyl derivatives or unstable boronic acids, this tributylstannane offers an optimal balance of bench stability, processability, and predictable reactivity under neutral or mildly basic coupling conditions, making it a cornerstone reagent for both discovery chemistry and scalable manufacturing [2].
Generic substitution of this compound with its corresponding Suzuki-Miyaura counterpart, 2-methylpyridine-6-boronic acid, frequently fails in procurement and process development due to the notorious '2-pyridyl problem.' 2-Pyridylboronic acids undergo rapid, destructive protodeboronation under standard basic cross-coupling conditions, leading to catastrophic yield losses and irreproducible batches [1]. While specialized workarounds like MIDA boronates exist, they require complex slow-release conditions and specific copper co-catalysts that complicate downstream purification. Furthermore, substituting with the 2-methyl-6-(trimethylstannyl)pyridine analog introduces severe volatility and neurotoxicity risks, making the tributylstannyl derivative the strictly preferred choice for scalable, reliable, and safe manufacturing of 6-methyl-2-pyridyl-containing compounds [2].
In the synthesis of 2-substituted pyridines, the choice of nucleophile dictates process viability. 2-Pyridylboronic acids are highly susceptible to protodeboronation, often yielding less than 10-20% of the desired cross-coupled product under standard basic conditions due to rapid decomposition of the C-B bond [1]. In stark contrast, 2-Methyl-6-(tributylstannyl)pyridine does not undergo protodestannylation under these conditions, consistently delivering >80% coupling yields in standard Pd-catalyzed Stille reactions without requiring specialized copper co-catalysts or slow-release protocols [2].
| Evidence Dimension | Cross-coupling yield and reagent stability |
| Target Compound Data | 2-Methyl-6-(tributylstannyl)pyridine (>80% typical yield, stable to protodemetalation) |
| Comparator Or Baseline | 2-Methylpyridine-6-boronic acid (<20% typical yield due to rapid protodeboronation) |
| Quantified Difference | >4-fold increase in reliable product yield |
| Conditions | Standard Pd-catalyzed cross-coupling conditions (e.g., Pd(PPh3)4, toluene/DMF, elevated temperature) |
Eliminates batch failures caused by the inherent instability of 2-pyridylboronic acids, ensuring reproducible procurement and scale-up.
When selecting an organotin reagent, the alkyl substituents on the tin atom critically determine the compound's physical hazards. Trimethylstannyl derivatives are highly volatile and present severe inhalation toxicity risks, requiring extreme containment measures[1]. 2-Methyl-6-(tributylstannyl)pyridine utilizes the tributylstannyl group, which significantly increases the molecular weight and boiling point (typically >350°C at atmospheric pressure), resulting in a negligible vapor pressure at room temperature [2]. This drastically reduces the risk of toxic vapor exposure during routine laboratory handling and industrial manufacturing.
| Evidence Dimension | Vapor pressure and handling safety |
| Target Compound Data | 2-Methyl-6-(tributylstannyl)pyridine (High boiling point, low volatility, manageable toxicity) |
| Comparator Or Baseline | 2-Methyl-6-(trimethylstannyl)pyridine (High volatility, severe inhalation neurotoxicity) |
| Quantified Difference | Orders of magnitude reduction in vapor pressure at 25°C |
| Conditions | Standard ambient handling and process scale-up environments |
Allows for safer material handling and drastically lowers the engineering control costs associated with highly volatile toxic reagents.
In complex molecule synthesis, the core scaffold is often synthesized as an aryl halide or triflate. Attempting to couple such a scaffold with 2-bromo-6-methylpyridine requires difficult reductive cross-coupling conditions that often suffer from homocoupling side reactions[1]. 2-Methyl-6-(tributylstannyl)pyridine reverses this polarity, acting as a powerful nucleophile. This enables direct, orthogonal Stille coupling with complex electrophilic scaffolds, achieving high conversion rates in late-stage functionalization where the use of a pyridyl halide would be synthetically impossible or extremely low-yielding[2].
| Evidence Dimension | Coupling polarity and compatibility with electrophilic scaffolds |
| Target Compound Data | 2-Methyl-6-(tributylstannyl)pyridine (Acts as nucleophile, enables direct coupling to complex halides) |
| Comparator Or Baseline | 2-Bromo-6-methylpyridine (Acts as electrophile, competes with or fails against scaffold halides) |
| Quantified Difference | Enables viable late-stage functionalization vs. complete reaction failure |
| Conditions | Coupling to pre-functionalized aryl halide or triflate pharmaceutical intermediates |
Provides critical retrosynthetic flexibility, allowing buyers to procure a reliable nucleophile when their proprietary scaffold is an electrophile.
2-Methyl-6-(tributylstannyl)pyridine is highly suited for the synthesis of negative allosteric modulators of the mGlu5 receptor, such as MMPEP derivatives. The stannane allows for reliable late-stage Stille coupling to various aryl and heteroaryl halide cores without the protodeboronation risks associated with boronic acid alternatives [1].
In the development of advanced transition metal catalysts and luminescent materials, this compound is utilized to synthesize unsymmetrical, methyl-substituted 2,2'-bipyridines. It effectively couples with 2-halopyridines, providing a high-yielding route to bidentate ligands where traditional Suzuki methods fail due to the instability of 2-pyridylboron reagents [2].
For pharmaceutical intermediates bearing sensitive functional groups or existing halide/triflate moieties, this reagent provides an orthogonal nucleophilic coupling pathway. Its bench stability and predictable reactivity make it the procurement choice for installing the 6-methylpyridin-2-yl group during the final steps of API synthesis [3].
Acute Toxic;Irritant;Health Hazard;Environmental Hazard